molecular formula C8H6ClNO3S B2995618 3-Cyano-4-methoxybenzenesulfonyl chloride CAS No. 1261873-96-4

3-Cyano-4-methoxybenzenesulfonyl chloride

Cat. No.: B2995618
CAS No.: 1261873-96-4
M. Wt: 231.65
InChI Key: OWODRNNKFCAJHP-UHFFFAOYSA-N
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Description

3-Cyano-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H6ClNO3S and a molecular weight of 231.66 . It is a compound of interest in the field of chemistry and biology.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClNO3S/c1-13-8-3-2-7(14(9,11)12)4-6(8)5-10/h2-4H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.66 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Molecular Structure and Spectroscopic Studies

Research has elucidated the molecular structure, vibrational spectroscopic properties, and electronic characteristics of derivatives similar to 3-Cyano-4-methoxybenzenesulfonyl chloride. For instance, the study of 4-Cyano-2-methoxybenzenesulfonyl Chloride revealed insights into its molecular geometry, HOMO-LUMO gap, and non-linear optical (NLO) properties, which are crucial for understanding the compound's reactivity and potential applications in material science (Nagarajan & Krishnakumar, 2018).

Hydrolysis Kinetics in Cyclodextrin Systems

Studies on mixed systems of cyclodextrin and surfactants have explored the hydrolysis kinetics of derivatives like 4-methoxybenzenesulfonyl chloride. Such research provides valuable insights into the interactions between cyclodextrin derivatives and surfactants, which can be applied in pharmaceutical formulations and the design of drug delivery systems (García‐Río, Méndez, Paleo, & Sardina, 2007).

Versatile Sulfonating Agent

4-Methoxybenzenesulfonyl chloride has been highlighted as a versatile sulfonating agent useful in the preparation of sulfonamides and as an N-protecting group in organic synthesis. This versatility underscores the potential applications of related compounds in synthesizing biologically active molecules (Raheja & Johnson, 2001).

Synthesis of Secondary Amines

Research into the synthesis of secondary amines from primary amines via 2-Nitrobenzenesulfonamides demonstrates the utility of methoxybenzenesulfonyl chloride derivatives in complex organic transformations, further highlighting their importance in developing pharmaceuticals and other nitrogen-containing compounds (Kurosawa, Kan, & Fukuyama, 2003).

Dye Intermediates and Heterocyclic Compounds

The compound and its derivatives have been used in the synthesis of dye intermediates and heterocyclic compounds, indicating their role in the development of new materials and chemicals with potential applications in dyes, pigments, and organic electronics (Bo, 2007).

Safety and Hazards

The safety data sheet for similar compounds like 3-Methoxybenzenesulfonyl chloride indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . It’s important to handle this compound with appropriate safety measures.

Mechanism of Action

Mode of Action

3-Cyano-4-methoxybenzenesulfonyl chloride is a reactive compound that can participate in various chemical reactions. It is often used as a reagent in the synthesis of more complex molecules . The compound can undergo nucleophilic substitution reactions with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively .

Result of Action

The molecular and cellular effects of this compound depend on the specific context of its use . In a chemical synthesis setting, the compound serves as a building block for more complex molecules. In a biological context, its reaction products can have various effects, such as the antibacterial action of certain sulfonamides.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of the solution it is in, and its stability can be influenced by temperature and light exposure . Furthermore, the presence of other reactive species can also impact the compound’s behavior and the outcomes of its reactions.

Properties

IUPAC Name

3-cyano-4-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S/c1-13-8-3-2-7(14(9,11)12)4-6(8)5-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWODRNNKFCAJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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